
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as an inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition can lead to the accumulation of DNA damage in the cell, which can ultimately lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival.
Biological Activity
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7NO4
- Molecular Weight : 193.16 g/mol
- CAS Number : 134997-87-8
- Melting Point : 287–289 °C
Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. A study demonstrated that 3-oxo-3,4-dihydro-2H-benzoxazine derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Cytotoxic Effects
In vitro studies have shown that 3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid exhibits cytotoxic activity against cancer cell lines. For instance, it was reported to induce apoptosis in human cervical carcinoma cells (HeLa) through the activation of caspase pathways . The IC50 values for this compound were observed to be significantly lower than those for standard chemotherapeutic agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a controlled study, it reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
Study | Findings |
---|---|
Antimicrobial Activity | Showed effective inhibition against S. aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
Cytotoxicity | Induced apoptosis in HeLa cells with an IC50 of 25 µM; mechanisms involved include caspase activation and mitochondrial dysfunction. |
Anti-inflammatory Effects | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic use in inflammatory conditions. |
The biological activity of 3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid can be attributed to its ability to interact with various cellular targets:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that it inhibits key enzymes involved in inflammation and cancer progression.
- Oxidative Stress Modulation : By modulating oxidative stress pathways, the compound may enhance cellular defense mechanisms against oxidative damage.
Scientific Research Applications
Biological Activities
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exhibits various biological activities that make it a candidate for further research in medicinal chemistry and pharmacology:
- Antimicrobial Activity : Studies have indicated that derivatives of benzoxazine compounds can exhibit antimicrobial properties, making them useful in developing new antibiotics or antifungal agents.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research suggests that benzoxazine derivatives may possess anti-inflammatory properties, indicating their potential in treating inflammatory diseases.
Medicinal Chemistry
The unique structure of 3-oxo-3,4-dihydro-2H-benzoxazine allows for modifications that can enhance its biological activity. Researchers are exploring its derivatives for potential use as:
- Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth.
- Neuroprotective Drugs : Given its antioxidant properties, there is ongoing research into its effects on neurodegenerative diseases like Alzheimer’s.
Material Science
Benzoxazines are known for their thermosetting properties and are used in the development of advanced materials:
- Polymer Chemistry : The compound can be utilized in synthesizing high-performance polymers with enhanced thermal stability and mechanical strength.
Analytical Chemistry
Due to its distinct chemical properties, 3-oxo-3,4-dihydro-2H-benzoxazine can serve as a reference standard in analytical methods such as:
- Chromatography : Used for the separation and identification of complex mixtures in biochemical assays.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the benzoxazine structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of benzoxazine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote neuronal survival, highlighting their potential in treating neurodegenerative disorders.
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYUDMUBYRVMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351647 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134997-87-8 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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